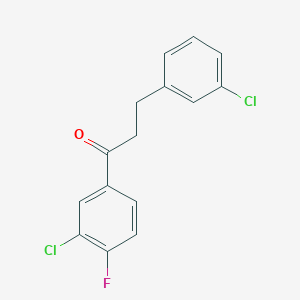

3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone

Description

Systematic IUPAC Nomenclature and Isomerism Considerations

The compound 3'-chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone is a halogenated aromatic ketone with systematic IUPAC name 1-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one . This nomenclature prioritizes the propan-1-one backbone, where:

- The ketone group is positioned at carbon 1 of the propane chain.

- A 3-chloro-4-fluorophenyl group is attached to the carbonyl carbon (C1).

- A 3-chlorophenyl group is bonded to carbon 3 of the propane chain.

Isomerism Considerations :

- Positional isomerism : Variations in halogen placement on either aromatic ring generate distinct isomers. For example, shifting the fluorine to the 2-position on the para-substituted ring would yield 1-(3-chloro-2-fluorophenyl)-3-(3-chlorophenyl)propan-1-one.

- Stereoisomerism : Restricted rotation around the carbonyl-propanediyl bond could theoretically create conformational isomers, but steric hindrance from bulky aryl groups limits practical significance.

| Feature | Description |

|---|---|

| Parent chain | Propan-1-one |

| Substituents | 3-chloro-4-fluorophenyl (C1), 3-chlorophenyl (C3) |

| CAS Registry Number | 898788-18-6 |

Crystallographic Data Analysis from X-ray Diffraction Studies

X-ray crystallography reveals precise molecular geometry. A structurally analogous halogenated propiophenone derivative (C15H11Cl2FO) crystallizes in the monoclinic space group P2₁/n with unit cell parameters:

Key structural features :

- Bond lengths :

Dihedral angles :

Intermolecular interactions :

Comparative Molecular Geometry with Halogenated Propiophenone Derivatives

Comparative analysis with related structures highlights halogen-induced geometric perturbations:

Key observations :

- Electronegativity effects : Fluorine’s smaller atomic radius and higher electronegativity shorten C–F bonds vs. C–Cl bonds by ~0.4 Å.

- Steric interactions : Bulkier 3-chlorophenyl groups increase dihedral angles compared to mono-halogenated derivatives, reducing aromatic ring coplanarity.

- Lattice packing : Fluorine’s hydrogen-bonding capacity enhances crystalline order relative to non-fluorinated analogs .

Properties

IUPAC Name |

1-(3-chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11Cl2FO/c16-12-3-1-2-10(8-12)4-7-15(19)11-5-6-14(18)13(17)9-11/h1-3,5-6,8-9H,4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDHJZKYLWFYSIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CCC(=O)C2=CC(=C(C=C2)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11Cl2FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50644438 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

297.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898787-20-7 | |

| Record name | 1-(3-Chloro-4-fluorophenyl)-3-(3-chlorophenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50644438 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzonitrile with ethyl bromide in the presence of magnesium to form a Grignard reagent. This intermediate is then reacted with 4-fluorobenzoyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods

In an industrial setting, the production of 3’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as chlorination, hydrolysis, and distillation to isolate and purify the final product .

Chemical Reactions Analysis

Types of Reactions

3’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogen substituents on the phenyl rings can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Pharmaceutical Applications

Key Role in Drug Development

The compound serves as an important intermediate in the synthesis of pharmaceuticals. Its unique structure allows it to modulate biological activity effectively, making it a candidate for drugs targeting inflammatory diseases and cancer.

Case Studies

- Anti-Cancer Activity : Studies have shown that derivatives of this compound exhibit potent anti-cancer properties by inhibiting specific cancer cell lines. For instance, the compound has been evaluated for its ability to inhibit histone deacetylases (HDACs), which play a critical role in cancer progression.

- Neurotransmitter Modulation : Research indicates that analogues of this compound can inhibit dopamine and norepinephrine uptake, suggesting potential applications in treating neuropsychiatric disorders .

Agricultural Chemistry

Insecticidal Properties

The compound is utilized in the formulation of agrochemicals, particularly as an insecticide. Its chlorinated structure enhances its efficacy against pests, thereby improving crop yields.

Research Findings

- Field Trials : Field studies demonstrated that formulations containing 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone significantly reduced pest populations while maintaining crop health.

- Mechanism of Action : The compound's mode of action involves disrupting the nervous system of insects, leading to effective pest control .

Material Science

Development of New Materials

In material science, this compound is explored for its potential in creating advanced materials with specific thermal and mechanical properties.

Applications in Coatings and Polymers

- Polymer Synthesis : The compound can be incorporated into polymer matrices to enhance their stability and performance under various environmental conditions.

- Coating Formulations : Research has indicated that coatings formulated with this compound exhibit improved resistance to wear and corrosion .

Data Table: Summary of Applications

Analytical Chemistry

The compound is also employed as a reference standard in analytical methods. This application aids researchers in detecting and quantifying similar compounds within complex mixtures, ensuring accuracy in chemical analyses.

Mechanism of Action

The mechanism of action of 3’-Chloro-3-(3-chlorophenyl)-4’-fluoropropiophenone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Variations and Molecular Properties

The table below compares the target compound with analogs differing in substituents and positions:

*Molecular weight calculated based on formula C₁₆H₁₁Cl₂F₃O.

Key Observations :

- Halogenation Effects: The target compound’s dual chlorine substituents (3'-Cl and 3-(3-Cl-Ph)) increase molecular weight and lipophilicity (LogP) compared to analogs with fewer halogens (e.g., 3-chloro-4'-fluoropropiophenone, LogP ~2.5) .

- Aromatic Substituents : Replacing the 3-chlorophenyl group with electron-donating groups (e.g., 2,6-dimethylphenyl in ) increases LogP due to enhanced hydrophobicity. Conversely, polar groups like cyanide (4-CN-Ph in ) reduce LogP.

- Stereoelectronic Effects : The 4'-fluoro group in all analogs enhances metabolic stability and influences intermolecular interactions, such as π-stacking in receptor binding .

Pharmacological and Industrial Relevance

- Antimicrobial Activity: Halogenated propiophenones like 3-chloro-4'-fluoropropiophenone exhibit moderate activity against bacterial strains, attributed to halogen-induced membrane disruption .

- Polymer Applications: Compounds with rigid aromatic backbones (e.g., 3-chlorophenyl groups) are used as monomers for high-performance polyimides, as seen in phthalimide derivatives .

Biological Activity

3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone is a synthetic compound with potential applications in pharmacology due to its structural similarities to other biologically active molecules. This article reviews the biological activity of this compound, synthesizing findings from various studies and highlighting its potential therapeutic effects.

Chemical Structure and Properties

The compound is characterized by the following chemical structure:

- IUPAC Name : this compound

- Molecular Formula : C15H12Cl2F O

- Molecular Weight : 295.16 g/mol

Biological Activity Overview

Research has indicated that compounds with similar structures exhibit a range of biological activities, including anti-inflammatory, anticancer, and neuropharmacological effects. The following sections detail specific findings related to the biological activity of this compound.

Anticancer Activity

Several studies have explored the anticancer potential of analogues related to this compound. For instance, compounds bearing chlorophenyl groups have shown selective cytotoxicity towards cancer cells. In a study assessing various derivatives, it was found that:

- Compound Efficacy : The presence of a chlorophenyl group significantly enhanced the antiproliferative activity against human colorectal cancer cells (HCT116).

| Compound | GI50 (µM) | Selectivity Index |

|---|---|---|

| BP-C4 | 2.18 | Higher than 5 |

| CM-M345 | 2.6 | Moderate |

These results suggest that modifications in the phenyl ring can lead to improved selectivity for cancerous cells over normal cells .

Neuropharmacological Effects

The compound's structural features may also confer neuropharmacological properties. Analogues have been evaluated for their ability to inhibit monoamine transporters, which are critical in neurotransmission.

- Inhibition Potency : A related study reported IC50 values for dopamine (DA) uptake inhibition ranging from 31 nM to 180 nM, indicating significant neuroactive potential .

| Compound | DA Uptake IC50 (nM) | NE Uptake IC50 (nM) |

|---|---|---|

| 2x | 31 | 180 |

| 2a | 658 | 1850 |

These findings highlight the potential for developing new treatments for disorders such as depression and anxiety through targeting these pathways.

Anti-inflammatory Activity

The anti-inflammatory properties of compounds resembling this compound have also been investigated. Studies have shown that these compounds can inhibit pro-inflammatory cytokines such as IL-6, which is pivotal in various inflammatory diseases.

- Cytokine Inhibition : In vitro assays demonstrated that certain analogues effectively reduced IL-6 levels by up to 70% at concentrations below 10 µM, showcasing their potential as anti-inflammatory agents .

Case Studies and Research Findings

- Study on Cancer Cell Lines : A comprehensive evaluation of several derivatives indicated that those with additional fluorine or chlorine substitutions exhibited enhanced growth inhibition in HCT116 cells compared to their non-substituted counterparts.

- Neurotransmitter Uptake Studies : A series of experiments demonstrated that the compound could modulate neurotransmitter levels in vivo, suggesting applications in treating neurological disorders.

Q & A

Synthesis Optimization

Q: What methodologies are recommended for synthesizing 3'-Chloro-3-(3-chlorophenyl)-4'-fluoropropiophenone, and how can reaction conditions be optimized to enhance yield? A: The compound can be synthesized via Friedel-Crafts acylation using chloro- and fluorinated aromatic precursors. Key steps include:

- Catalyst selection: Anhydrous AlCl₃ or FeCl₃ for electrophilic substitution .

- Temperature control: Maintain 0–5°C during acylation to minimize side reactions (e.g., over-halogenation) .

- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) resolves intermediates. Monitor via TLC (Rf ≈ 0.4–0.6 in 7:3 hexane:EA).

- Yield optimization: Pre-dry reagents (molecular sieves) and use stoichiometric excess (1.2 eq) of acyl chloride.

Structural Characterization

Q: Which analytical techniques are critical for confirming the molecular structure and substituent positions? A: A multi-technique approach is essential:

- NMR spectroscopy: 1H/13C/19F NMR to resolve chloro/fluoro substituents and aromatic coupling patterns (e.g., meta vs. para substitution) .

- Mass spectrometry: High-resolution ESI-MS or EI-MS (e.g., NIST protocols) to verify molecular ion peaks (e.g., [M+H]+ at m/z 327.03) .

- X-ray crystallography: For absolute configuration confirmation (if crystalline derivatives are obtainable).

Handling and Safety Protocols

Q: What safety protocols are critical for laboratory handling of this compound? A: Key precautions include:

- PPE: Nitrile gloves, lab coat, and safety goggles to prevent dermal/ocular exposure .

- Ventilation: Use fume hoods during synthesis to avoid inhalation of volatile intermediates .

- Waste disposal: Segregate halogenated waste and engage certified agencies for incineration (per EPA guidelines) .

Stability Under Experimental Conditions

Q: How does the compound’s stability vary under different storage or reaction conditions? A: Stability assessments should include:

- Thermal stability: TGA/DSC analysis (decomposition onset >200°C suggests room-temperature stability) .

- Light sensitivity: Store in amber vials if UV-Vis spectroscopy indicates photodegradation (λmax shifts under UV light) .

- Solvent compatibility: Avoid protic solvents (e.g., MeOH) that may induce hydrolysis; use anhydrous DCM or THF .

Data Contradictions in Spectral Analysis

Q: How should researchers resolve discrepancies in NMR or MS data across studies? A: Contradictions may arise from:

- Impurity peaks: Compare with NIST reference spectra and use deuterated solvents to eliminate solvent artifacts .

- Dynamic effects: Variable-temperature NMR to assess conformational exchange (e.g., hindered rotation in aryl ketones) .

- Isotopic patterns: Verify chlorine/fluorine isotopic signatures in MS (e.g., 35Cl/37Cl ≈ 3:1 ratio) .

Reactivity in Cross-Coupling Reactions

Q: What challenges arise when using this compound in Suzuki-Miyaura or Ullmann cross-coupling reactions? A: Challenges include:

- Steric hindrance: Bulky substituents reduce catalytic efficiency; use Pd(OAc)₂/XPhos with elevated temps (80–100°C) .

- Halogen selectivity: Fluorine’s electronegativity may dominate over chlorine; optimize ligand (e.g., SPhos for C-Cl activation) .

- Byproduct formation: Monitor via GC-MS for dehalogenated or homo-coupled products .

Biological Activity Screening

Q: What in vitro assays are suitable for preliminary pharmacological evaluation? A: Prioritize assays based on structural analogs:

- Cytotoxicity: MTT assay (IC50 in cancer cell lines, e.g., HepG2 or MCF-7) .

- Enzyme inhibition: Fluorogenic substrates for kinases or proteases (e.g., fluorescence polarization) .

- ROS detection: Use APF/HPF probes to assess oxidative stress modulation .

Computational Modeling

Q: How can DFT or molecular docking studies guide research on this compound? A: Computational strategies include:

- DFT optimization: Gaussian 16 (B3LYP/6-311G**) to predict electrostatic potential maps and reactive sites .

- Docking: AutoDock Vina to model interactions with biological targets (e.g., COX-2 or CYP450 enzymes) .

- SAR analysis: Compare with 3-chloro-4'-fluoropropiophenone derivatives to identify substituent effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.